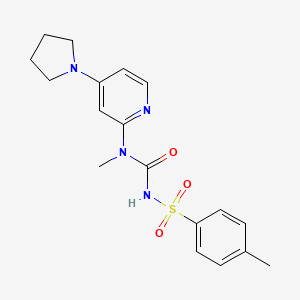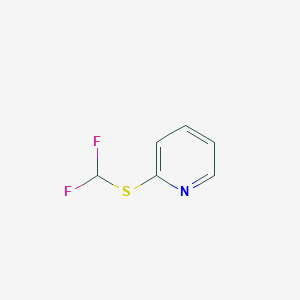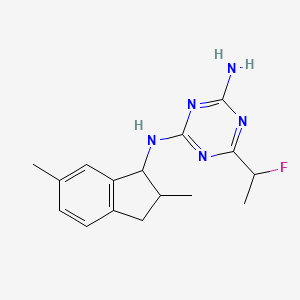
N-(2,6-dimethylindan-1-yl)-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C16H20FN5 and a molecular weight of 301.36 g/mol . This compound is known for its role as a cellulose biosynthesis inhibitor and is a major active component of the herbicide indaziflam .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine involves several steps. The starting materials typically include 2,6-dimethylindan-1-yl and 1-fluoroethylamine, which undergo a series of reactions to form the final product. The reaction conditions often involve the use of solvents such as chloroform, DMSO, or methanol, and may require specific temperature and pH conditions to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the final product in its pure form .
化学反应分析
Types of Reactions
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a model compound in studying cellulose biosynthesis inhibition and other chemical processes.
Biology: The compound’s role as a cellulose synthesis inhibitor makes it valuable in biological research, particularly in plant biology and agriculture.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular pathways and potential use in drug development.
Industry: As a key component of the herbicide indaziflam, it is widely used in agriculture to control weed growth and improve crop yields
作用机制
The mechanism of action of N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine involves the inhibition of cellulose biosynthesis. This compound targets specific enzymes involved in the synthesis of cellulose, disrupting the formation of the cellulose structure in plant cells. This leads to the inhibition of plant growth and ultimately results in the death of the plant .
相似化合物的比较
Similar Compounds
Indaziflam: A herbicide that contains N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine as a major active component.
Other Triazine Derivatives: Compounds such as atrazine and simazine, which are also used as herbicides but have different chemical structures and mechanisms of action.
Uniqueness
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific configuration and its role as a cellulose biosynthesis inhibitor. Unlike other triazine derivatives, this compound has a distinct molecular structure that allows it to effectively inhibit cellulose synthesis, making it a valuable tool in both scientific research and agricultural applications .
属性
分子式 |
C16H20FN5 |
|---|---|
分子量 |
301.36 g/mol |
IUPAC 名称 |
2-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22) |
InChI 键 |
YFONKFDEZLYQDH-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


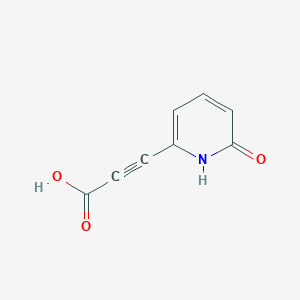
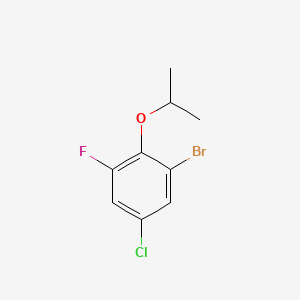


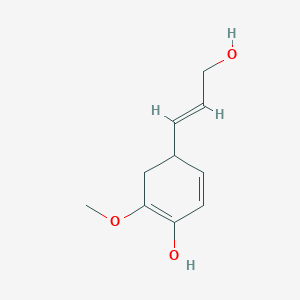

![2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)
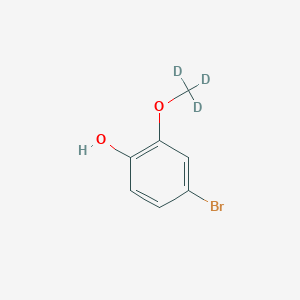
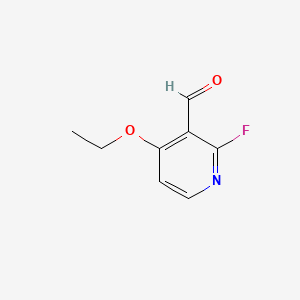
![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)
![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)
